Superior hCA II Inhibition: 180 nM Ki of N-(4-Iodophenyl)methanesulfonamide vs. 560 nM for Pentafluorophenyl Analog
In a comparative study of N-cyanomethylsulfonamide derivatives as human carbonic anhydrase II (hCA II) inhibitors, the 4-iodophenyl derivative demonstrated a Ki value of 180 nM. This represents a 3.1-fold greater potency compared to the pentafluorophenyl analog, which exhibited a Ki of 560 nM [1]. The 4-nitrophenyl analog was even more potent (Ki = 90 nM), highlighting the critical and quantifiable impact of the para-substituent on enzyme binding affinity.
| Evidence Dimension | hCA II Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 180 nM (N-cyanomethyl derivative of N-(4-iodophenyl)methanesulfonamide) |
| Comparator Or Baseline | Pentafluorophenyl analog: Ki = 560 nM |
| Quantified Difference | 3.1-fold higher potency (180 nM vs. 560 nM) |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase II (hCA II) |
Why This Matters
For researchers designing carbonic anhydrase inhibitors, selecting the 4-iodophenyl over the pentafluorophenyl scaffold provides a quantifiable, 3-fold improvement in target engagement, a critical factor in optimizing lead compounds for therapeutic applications.
- [1] Winum JY, Cecchi A, Seridi A, Scozzafava A, Montero JL, Supuran CT. Carbonic anhydrase inhibitors. N-cyanomethylsulfonamides--a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms. J Enzyme Inhib Med Chem. 2006;21(4):477-81. View Source
